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Compound of Interest

Compound Name: 2-Benzoxazolethiol, 5-phenyl-

Cat. No.: B103128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, particularly 2-mercaptobenzoxazole, represents a versatile nucleus

in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a

comparative analysis of the structure-activity relationships (SAR) of various 2-

mercaptobenzoxazole derivatives, with a focus on their potential as multi-kinase inhibitors for

cancer therapy. Due to a scarcity of specific literature on 5-phenyl-2-benzoxazolethiol, this

guide will focus on the broader class of 2-mercaptobenzoxazole derivatives, providing valuable

insights into their design and development.

Quantitative Comparison of Biological Activity
The following table summarizes the in vitro anti-proliferative and enzyme inhibitory activities of

a series of synthesized 2-mercaptobenzoxazole derivatives. These compounds have been

evaluated against various cancer cell lines and key protein kinases involved in tumorigenesis.
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Compound ID Structure
Target Cell
Line/Enzyme

IC50 (µM) Reference

4b

2-

Mercaptobenzox

azole derivative

with a substituted

benzene moiety

MDA-MB-231 19.34 [1][2]

4d

2-

Mercaptobenzox

azole derivative

with a substituted

benzene moiety

MDA-MB-231 10.28 [1][2]

5d

2-

Mercaptobenzox

azole derivative

with a substituted

isatin moiety

MDA-MB-231 11.45 [1][2]

6b

2-

Mercaptobenzox

azole derivative

with a

heterocyclic

moiety

HepG2 6.83 [1][2]

MCF-7 3.64 [1][2]

MDA-MB-231 2.14 [1][2]

HeLa 5.18 [1][2]

EGFR 0.279 [2]

HER2 0.224 [2]

VEGFR2 0.565 [2]

CDK2 0.886 [2]

Doxorubicin Reference Drug - - [1][2]
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Sunitinib Reference Drug - - [1][2]

Key SAR Observations:

Derivatives containing a heterocyclic moiety, such as compound 6b, demonstrated the most

potent anti-proliferative activity across multiple cancer cell lines.[1][2]

Compound 6b also exhibited significant inhibitory activity against several key protein

kinases, including EGFR, HER2, VEGFR2, and CDK2, suggesting its potential as a multi-

kinase inhibitor.[2]

The nature of the substituent on the 2-mercaptobenzoxazole core plays a crucial role in

determining the biological activity.

Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of the 2-

mercaptobenzoxazole derivatives are crucial for reproducibility and further development.

General Synthesis of 2-Mercaptobenzoxazole
Derivatives
The synthesis of the target compounds generally involves a multi-step process. A

representative synthetic scheme is outlined below:
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Caption: General workflow for the synthesis and biological evaluation of 2-

mercaptobenzoxazole derivatives.

Materials and Methods:

Starting Materials: Commercially available 2-aminophenol and carbon disulfide are common

starting materials.

Step 1: Synthesis of 2-Mercaptobenzoxazole: 2-Aminophenol is typically reacted with carbon

disulfide in the presence of a base like potassium hydroxide in an alcoholic solvent.

Step 2: Synthesis of Final Derivatives: The resulting 2-mercaptobenzoxazole is then reacted

with various electrophiles, such as substituted benzaldehydes or isatins, to yield the final

derivatives.[1]

Purification and Characterization: The synthesized compounds are purified using techniques

like recrystallization or column chromatography. Their structures are confirmed by

spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[3]

In Vitro Anti-proliferative Activity (MTT Assay)
The anti-proliferative activity of the synthesized compounds is commonly evaluated using the

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Lines: A panel of human cancer cell lines, such as HepG2 (hepatocellular carcinoma),

MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), and HeLa

(cervical carcinoma), are used.[1][2]

Procedure:

Cells are seeded in 96-well plates and allowed to attach overnight.

The cells are then treated with various concentrations of the test compounds for a

specified period (e.g., 48 or 72 hours).

After incubation, the MTT reagent is added to each well. Viable cells with active

mitochondrial reductase convert the MTT to formazan crystals.
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The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570

nm).

Data Analysis: The IC50 value, which is the concentration of the compound that inhibits 50%

of cell growth, is calculated from the dose-response curves.

In Vitro Kinase Inhibition Assay (ELISA)
The inhibitory effect of the compounds on specific protein kinases can be determined using an

Enzyme-Linked Immunosorbent Assay (ELISA).

Target Kinases: Key kinases involved in cancer progression, such as EGFR, HER2,

VEGFR2, and CDK2, are often targeted.[2]

Procedure:

The kinase enzyme, its specific substrate, and ATP are incubated with different

concentrations of the test compound in a microplate.

After the kinase reaction, a primary antibody specific to the phosphorylated substrate is

added.

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then

added.

A substrate for the enzyme-linked secondary antibody is added to produce a detectable

signal.

The signal intensity, which is inversely proportional to the kinase activity, is measured.

Data Analysis: The IC50 values are determined by plotting the percentage of kinase

inhibition against the compound concentration.

Signaling Pathway Context
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The targeted kinases (EGFR, HER2, VEGFR2, and CDK2) are critical components of signaling

pathways that regulate cell proliferation, survival, and angiogenesis. The inhibitory action of the

2-mercaptobenzoxazole derivatives on these kinases can disrupt these pathways, leading to

the observed anti-cancer effects.
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Caption: Inhibition of key signaling pathways by 2-mercaptobenzoxazole derivatives.

This guide provides a foundational understanding of the structure-activity relationships of 2-

mercaptobenzoxazole derivatives as potential anti-cancer agents. The presented data and

experimental protocols can serve as a valuable resource for researchers in the field of drug

discovery and development, facilitating the design of more potent and selective inhibitors.

Further investigation into the specific SAR of 5-phenyl substituted analogs is warranted to

explore their therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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